

## PF-4479745: A Technical Guide to a Potent 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | PF-4479745 |           |  |  |
| Cat. No.:            | B610036    | Get Quote |  |  |

CAS Number: 1065110-43-1

This technical guide provides an in-depth overview of **PF-4479745**, a potent and selective serotonin 5-HT2C receptor agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

**PF-4479745** is a small molecule belonging to the 4-substituted pyrimido[4,5-d]azepine class of compounds.[1] It has been identified as a highly potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[2] Due to its pharmacological profile, **PF-4479745** has been investigated for its therapeutic potential, particularly in the context of stress urinary incontinence (SUI).[1][3] This document summarizes the available technical data on its chemical properties, mechanism of action, pharmacological profile, and synthesis.

## **Chemical and Physical Properties**

**PF-4479745** is a white to beige powder with good solubility in DMSO.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **PF-4479745** 



| Property          | Value                                                                                                                                        | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1065110-43-1                                                                                                                                 | [3]       |
| Molecular Formula | C17H22N4                                                                                                                                     | [3]       |
| Molecular Weight  | 282.38 g/mol                                                                                                                                 | [3]       |
| Appearance        | White to beige powder                                                                                                                        | [3]       |
| Solubility        | DMSO: 20 mg/mL, clear                                                                                                                        | [3]       |
| SMILES            | CNC1=C2C(INVALID-LINK<br>CNCC2)=NC(CC3=CC=CC=C<br>3)=N1                                                                                      | [3]       |
| InChI             | 1S/C17H22N4/c1-12-11-19-9-<br>8-14-16(12)20-15(21-<br>17(14)18-2)10-13-6-4-3-5-7-<br>13/h3-7,12,19H,8-11H2,1-2H3,<br>(H,18,20,21)/t12-/m0/s1 | [3]       |
| InChI Key         | IHHALLDEDARSAL-<br>LBPRGKRZSA-N                                                                                                              | [3]       |

#### **Mechanism of Action**

**PF-4479745** functions as a potent and selective agonist at the serotonin 5-HT2C receptor.[2] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/11 proteins.[1][4] Activation of this receptor initiates a downstream signaling cascade, as depicted in the diagram below.





Click to download full resolution via product page

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Upon binding of **PF-4479745**, the 5-HT2C receptor activates phospholipase C (PLC) via the Gq/11 protein.[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[1]

Beyond the canonical Gq/11 pathway, 5-HT2C receptor activation can also lead to the stimulation of phospholipase A2 (PLA2) and phospholipase D (PLD), as well as interactions with β-arrestin, which can initiate G protein-independent signaling.[1][4]

# Pharmacology In Vitro Pharmacology

**PF-4479745** demonstrates high potency and selectivity for the 5-HT2C receptor. A summary of its in vitro pharmacological data is provided in Table 2.

Table 2: In Vitro Pharmacological Data for **PF-4479745** 

| Parameter | Value | Target          | Reference |
|-----------|-------|-----------------|-----------|
| EC50      | 10 nM | 5-HT2C Receptor | [2]       |
| Ki        | 15 nM | 5-HT2C Receptor | [2]       |



The compound exhibits metabolic stability in both human liver microsomes and human hepatocytes.[3]

### In Vivo Pharmacology

Preclinical studies in a canine model of stress urinary incontinence (SUI) have shown that **PF-4479745** demonstrates a robust dose-dependent effect on increasing peak urethral pressure. [3] Following intravenous administration in this model, the compound was observed to have a high clearance rate.[3]

Table 3: In Vivo Pharmacokinetic Parameter for **PF-4479745** in a Canine Model

| Parameter | Value         | Route of<br>Administration | Reference |
|-----------|---------------|----------------------------|-----------|
| Clearance | 104 mL/min/kg | Intravenous                | [3]       |

## **Experimental Protocols**

While specific, detailed protocols for the experiments conducted with **PF-4479745** are not publicly available, the following sections describe the likely methodologies based on standard practices in the field.

## 5-HT2C Receptor Binding Assay (Ki Determination)

A radioligand binding assay would likely have been used to determine the binding affinity (Ki) of **PF-4479745** for the 5-HT2C receptor.





Click to download full resolution via product page

Caption: General Workflow for a Radioligand Binding Assay.

Protocol Outline:



- Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.
- Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine) and varying concentrations of the test compound (**PF-4479745**).
- Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC<sub>50</sub> value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

#### 5-HT2C Receptor Functional Assay (EC<sub>50</sub> Determination)

A cell-based functional assay, such as a calcium mobilization assay, would be used to determine the potency ( $EC_{50}$ ) of **PF-4479745** as a 5-HT2C receptor agonist.

#### Protocol Outline:

- Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable medium.
- Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Varying concentrations of **PF-4479745** are added to the cells.
- Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured using a fluorescence plate reader.
- Data Analysis: The data is plotted as a dose-response curve, and the EC<sub>50</sub> value is determined using non-linear regression.



#### In Vivo Canine Model of Stress Urinary Incontinence

The in vivo efficacy of **PF-4479745** was likely evaluated in a canine model of SUI, which typically involves surgically induced urethral sphincter insufficiency.

#### Protocol Outline:

- Animal Model Creation: Female dogs undergo a surgical procedure to induce urethral sphincter insufficiency, for example, by partial resection of the external urethral sphincter muscle.[5][6]
- Urodynamic Measurements: Baseline urodynamic parameters, such as leak point pressure (LPP) and peak urethral pressure (PUP), are measured.[5][6]
- Drug Administration: PF-4479745 is administered, likely intravenously, at various doses.
- Post-Dose Measurements: Urodynamic parameters are measured again at specific time points after drug administration to assess the effect of the compound.
- Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of **PF-4479745**, including its clearance.

#### **Human Liver Microsome Stability Assay**

The metabolic stability of **PF-4479745** would be assessed by incubating the compound with human liver microsomes.

#### Protocol Outline:

- Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a buffer solution.[7][8]
- Incubation: **PF-4479745** is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
- Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).



- Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of PF-4479745.
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is
  plotted against time. The slope of the linear portion of the curve is used to calculate the in
  vitro half-life (t1/2) and intrinsic clearance (CLint).[7][8]

## **Synthesis**

While a specific, detailed synthesis protocol for **PF-4479745** ( (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine) is not readily available in the public domain, the synthesis of the core pyrimido[4,5-d]azepine scaffold has been described. These methods generally involve the construction of the fused ring system from substituted pyrimidine precursors. For example, one approach involves the utilization of a tetrahydro-pyrimidoazepine core as a bioisosteric replacement for a piperazine-urea, leading to the discovery of potent antagonists of TRPV1.[10] Another described method for a related pyrimido[4,5-e][2][3]diazepine core involves the reaction of substituted pyrimidines with various amines.[11]

#### Conclusion

**PF-4479745** is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests potential therapeutic applications, particularly in conditions such as stress urinary incontinence. This technical guide provides a comprehensive summary of the currently available data to support further research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A canine model of irreversible urethral sphincter insufficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Stress Urinary Incontinence PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes drug metabolism [protocols.io]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-4479745: A Technical Guide to a Potent 5-HT2C Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610036#pf-4479745-cas-number-1065110-43-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com